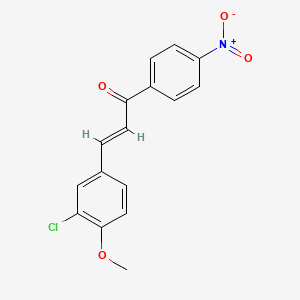

(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Descripción

"(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one" is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 3-chloro-4-methoxyphenyl group on the β-carbon and a 4-nitrophenyl group on the α-carbon. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, combined with the electron-donating methoxy (-OCH₃) substituent, create a polarized electronic environment that influences its reactivity, solubility, and biological interactions. Chalcones like this are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties due to their ability to modulate redox pathways and interact with biological targets such as proteins or DNA .

Propiedades

IUPAC Name |

(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4/c1-22-16-9-3-11(10-14(16)17)2-8-15(19)12-4-6-13(7-5-12)18(20)21/h2-10H,1H3/b8-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRWVWFNUNYWQY-KRXBUXKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloro-4-methoxybenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Análisis De Reacciones Químicas

(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, with reagents such as sodium methoxide or sodium ethoxide.

Aplicaciones Científicas De Investigación

(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound exhibits antimicrobial, anti-inflammatory, and anticancer activities, making it a subject of interest in biological research.

Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating infections, inflammation, and cancer.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The biological effects of (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. For example, its anticancer activity is believed to involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. The compound’s antimicrobial activity is thought to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of chalcones are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Findings from Comparative Studies

Substituent Position and Bioactivity: The 3-chloro-4-methoxy substitution in the target compound introduces steric and electronic effects distinct from simpler analogues. Chloro vs.

Enzyme Inhibition Selectivity: The 4-nitrophenyl group is critical for MAO inhibition. However, substituents on the opposing aryl ring determine selectivity. For example, P17 (4-Cl, 4-NO₂) inhibits MAO-A, whereas the target compound’s 3-Cl-4-OCH₃ substitution may alter binding dynamics due to increased steric bulk and hydrogen-bonding capacity .

Antifungal Activity :

- Chalcones with 4-nitro and heteroaryl groups (e.g., 2-furyl in ) exhibit potent antifungal activity (MIC = 0.07 µg/mL). The target compound’s chloro and methoxy groups may similarly enhance membrane permeability or target binding .

Antiviral Potential: Chalcones with 4-methoxy and 4-nitro groups (e.g., PAAPM in ) show strong interactions with viral proteins like SARS-CoV-2 spike protein. The target compound’s chloro group could further stabilize such interactions via hydrophobic effects .

Physicochemical Properties

- Melting Points: Derivatives with polar substituents (e.g., -NO₂, -OH) typically exhibit higher melting points. For example, (2E)-1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one () has a higher melting point than non-polar analogues like P7 .

- Solubility : The 3-Cl-4-OCH₃ substitution in the target compound may improve solubility in polar solvents compared to purely aromatic derivatives (e.g., P17) .

Research Implications and Gaps

- Biological Screening: The target compound’s dual electron-withdrawing (Cl, NO₂) and donating (OCH₃) groups warrant further investigation into its antimicrobial and enzyme-inhibitory profiles, particularly against resistant strains or neurodegenerative targets.

- Structural Optimization : Hybridization with triazole moieties (as in ) could enhance bioavailability or target specificity.

Actividad Biológica

(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one can be represented as follows:

- Molecular Formula : CHClNO

- CAS Number : 861207-61-6

- IUPAC Name : (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

This compound features a methoxy group and a nitro group, which are known to influence its biological activity through various mechanisms.

Mechanisms of Biological Activity

Chalcones, including (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, exhibit multiple biological activities primarily attributed to their ability to interact with cellular pathways. Key mechanisms include:

- Anticancer Activity : Chalcones have been shown to induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation. They can modulate various signaling pathways such as NF-kB and STAT3, which are crucial in cancer development and progression .

- Antimicrobial Properties : Research indicates that chalcones possess antimicrobial activity against various pathogens. The presence of electron-withdrawing and electron-donating groups enhances their interaction with microbial targets .

- Anti-inflammatory Effects : Chalcones can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Antiproliferative Activity

Recent studies have demonstrated the potent antiproliferative effects of (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one on various cancer cell lines. For instance:

| Compound | Cell Line | IC (nM) |

|---|---|---|

| (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | MCF-7 (Breast Cancer) | 33 |

| MDA-MB-231 (Triple-negative Breast Cancer) | 23 |

These results indicate that this compound is comparable in efficacy to established anticancer agents like combretastatin A-4 (CA-4), which is known for its ability to disrupt microtubule polymerization .

Mechanistic Studies

Mechanistic studies have revealed that this chalcone interacts at the colchicine-binding site on tubulin, leading to the destabilization of microtubules. Flow cytometry analyses showed that treatment with this compound resulted in cell cycle arrest at the G phase and subsequent apoptosis in MCF-7 cells .

Case Studies

Several case studies highlight the therapeutic potential of chalcones:

- Breast Cancer Therapy : In vitro studies demonstrated that chalcones could sensitize breast cancer cells to chemotherapy by inhibiting NF-kB signaling pathways, thereby enhancing the efficacy of existing treatments .

- Anti-inflammatory Applications : A study indicated that chalcones could reduce inflammation in animal models by downregulating COX-2 expression and other inflammatory mediators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.